molecular formula C13H22N2O4 B14798971 Ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate

Ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate

Cat. No.: B14798971
M. Wt: 270.32 g/mol
InChI Key: UCQCSFFJFJBLQE-UHFFFAOYSA-N
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Description

Ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate is a chemical compound with the molecular formula C13H22N2O4 It is known for its unique structure, which includes a pyrazine ring substituted with methoxy and isopropyl groups

Preparation Methods

The synthesis of ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of 3,6-dimethoxy-2,5-dihydropyrazine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

Ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

ethyl 2-(3,6-dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl)acetate

InChI

InChI=1S/C13H22N2O4/c1-6-19-10(16)7-9-12(17-4)15-11(8(2)3)13(14-9)18-5/h8-9,11H,6-7H2,1-5H3

InChI Key

UCQCSFFJFJBLQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C(=NC(C(=N1)OC)C(C)C)OC

Origin of Product

United States

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